![molecular formula C20H23N5O5S2 B1211826 4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones and 4-aminophthalazin-1(2H)-ones, through processes like oxidation, hydrazone formation, and intramolecular cyclization (Koza et al., 2013).
Antimicrobial and Antifungal Activities
- Certain derivatives, including 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, exhibit antimicrobial properties, and their structure is determined by X-ray diffraction analysis (Dyachenko & Karpov, 2013).
- New 1,2,4-triazole derivatives containing a thiophen ring have been synthesized and demonstrated potent antifungal agents (Ünver et al., 2010).
Antileishmanial and Anticancer Activities
- Some 4-amino-1,2,4-triazole derivatives exhibit significant antileishmanial activity, as demonstrated in studies against Leishmania infantum (Süleymanoğlu et al., 2017).
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, with moieties like thiophenyltriazole, have shown promising anticancer activity in vitro against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Other Applications
- The compound is used in the synthesis of various nitrogen heterocycles like 1,3,4-thiadiazole derivatives, which have diverse applications including antimicrobial, anticancer, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
properties
Product Name |
4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide |
---|---|
Molecular Formula |
C20H23N5O5S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-amino-5-N-[2-(2-methoxyethylamino)-1-(5-methylfuran-2-yl)-2-oxoethyl]-5-N-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H23N5O5S2/c1-11-5-6-13(30-11)16(19(27)23-7-8-29-2)25(10-12-4-3-9-31-12)20(28)17-14(21)15(18(22)26)24-32-17/h3-6,9,16H,7-8,10,21H2,1-2H3,(H2,22,26)(H,23,27) |
InChI Key |
VXLZULRHUBHIQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(C(=O)NCCOC)N(CC2=CC=CS2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)NCCOC)N(CC2=CC=CS2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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